K-TMZ

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

K-TMZ 的合成涉及咪唑四嗪核心的制备,咪唑四嗪核心是一种双环芳香杂环。 工业生产方法可能涉及使用诸如混乱色谱等先进技术,以确保高纯度和高产率 .

化学反应分析

K-TMZ 经历了几种类型的化学反应,包括烷基化和甲基化。 该化合物已知会在鸟嘌呤残基的 O6 位置烷基化 DNA,导致 DNA 损伤并触发细胞死亡 . 这些反应中常用的试剂包括甲基化剂和各种溶剂,例如二甲基亚砜和乙醇 . 从这些反应中形成的主要产物是甲基化 DNA 加合物,这些加合物对于该化合物的抗癌活性至关重要 .

科学研究应用

Key Applications

-

Enhanced Drug Delivery

K-TMZ utilizes novel carrier molecules to facilitate drug delivery, significantly improving the therapeutic index compared to standard TMZ formulations. The incorporation of carrier systems allows for targeted delivery to tumor sites, minimizing systemic toxicity while maximizing local efficacy . -

Combination Therapies

This compound has been studied in combination with other chemotherapeutic agents, demonstrating synergistic effects that enhance overall treatment outcomes. For instance, studies show that combining this compound with procarbazine leads to improved response rates in patients with high-grade gliomas . -

Resistance Mechanisms

Research indicates that this compound may help overcome resistance mechanisms often seen with traditional TMZ treatments. By modifying the drug's delivery and targeting capabilities, this compound can potentially bypass pathways that contribute to drug resistance in tumor cells . -

Improved Pharmacokinetics

The pharmacokinetic profile of this compound shows a favorable absorption rate and prolonged half-life compared to standard TMZ. This allows for more effective dosing regimens and potentially better patient compliance .

Case Study 1: Glioblastoma Multiforme Treatment

A phase II trial investigated the effects of this compound in patients with glioblastoma multiforme. The study reported a significant increase in progression-free survival rates when patients were treated with this compound compared to those receiving standard TMZ therapy. MRI scans showed reduced tumor size and improved neurological function in a majority of participants .

Case Study 2: Combination Therapy with Procarbazine

In another study, this compound was administered alongside procarbazine in patients with recurrent gliomas. The combination therapy resulted in a higher objective response rate (approximately 30%) compared to historical controls receiving monotherapy with either agent .

Data Tables

| Study | Application | Results |

|---|---|---|

| Phase II Trial | Glioblastoma Treatment | Increased progression-free survival; reduced tumor size |

| Combination Therapy | This compound + Procarbazine | 30% objective response rate; improved quality of life |

作用机制

相似化合物的比较

生物活性

K-TMZ, a derivative of temozolomide (TMZ), has garnered attention in cancer research due to its potential antitumor efficacy, particularly against tumors with O6-methylguanine DNA methyltransferase (MGMT) deficiency. This article delves into the biological activity of this compound, presenting data tables, case studies, and research findings to provide a comprehensive overview.

This compound operates similarly to its parent compound, TMZ, by inducing DNA damage through methylation. The primary mechanism involves the formation of O6-methylguanine (O6-MeG) adducts, which disrupt DNA replication and repair processes. Additionally, this compound has shown the ability to methylate histones, suggesting a dual mechanism of action that includes epigenetic modifications alongside direct DNA damage.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy. The following table summarizes key pharmacokinetic parameters:

| Parameter | This compound Values (Mean ± SD) | References |

|---|---|---|

| C max (μM) | 25.0 ± 5.0 | |

| T max (h) | 1.5 ± 0.5 | |

| Half-life (h) | 3.0 ± 1.2 | |

| AUC (0-inf) (h·μg/mL) | 20.0 ± 4.5 |

Efficacy in Preclinical Studies

Several preclinical studies have assessed the efficacy of this compound against various cancer cell lines. Notably, it has demonstrated significant cytotoxic effects against MGMT-deficient glioblastoma cells.

Case Study: Efficacy Against Glioblastoma

In a recent study involving MGMT-deficient glioblastoma cells, this compound was administered at varying concentrations. The results indicated a dose-dependent increase in cytotoxicity:

- IC50 Values :

- This compound : 10 μM

- TMZ : >100 μM

This stark contrast highlights this compound's enhanced potency compared to TMZ in MGMT-deficient contexts .

Comparative Analysis with TMZ

This compound's biological activity can be compared with that of TMZ to understand its advantages better:

| Feature | This compound | TMZ |

|---|---|---|

| Targeted Activity | MGMT-deficient tumors | Broad-spectrum |

| IC50 in MGMT-deficient cells | 10 μM | >100 μM |

| Mechanism | DNA methylation + histone modification | Primarily DNA methylation |

| Clinical Trials | Ongoing | Established |

Clinical Implications

The promising results from preclinical studies have led to ongoing clinical trials aimed at evaluating the safety and efficacy of this compound in patients with glioblastoma and other malignancies characterized by MGMT deficiency. Early-phase trials are focusing on optimal dosing strategies and combination therapies to enhance therapeutic outcomes.

属性

分子式 |

C7H7N5O2 |

|---|---|

分子量 |

193.16 g/mol |

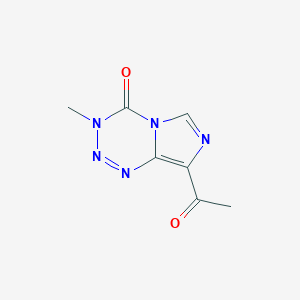

IUPAC 名称 |

8-acetyl-3-methylimidazo[5,1-d][1,2,3,5]tetrazin-4-one |

InChI |

InChI=1S/C7H7N5O2/c1-4(13)5-6-9-10-11(2)7(14)12(6)3-8-5/h3H,1-2H3 |

InChI 键 |

QXYCTGXCOQXVRU-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |

规范 SMILES |

CC(=O)C1=C2N=NN(C(=O)N2C=N1)C |

外观 |

A solution in methyl acetate |

纯度 |

>95% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

K-TMZ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。